REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2[CH:18]=[C:17]([CH2:19][N:20]3C(=O)C4=CC=CC=C4C3=O)[CH:16]=[CH:15][N:14]=2)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].O.NN>C(O)C>[NH2:20][CH2:19][C:17]1[CH:16]=[CH:15][N:14]=[C:13]([C:5]2[CH:6]=[C:7]([O:11][CH3:12])[C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:18]=1 |f:1.2|
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Name
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N-[[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl]phthalimide
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Quantity
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1.16 g
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Type
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reactant
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Smiles
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COC=1C=C(C=C(C1OC)OC)C1=NC=CC(=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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O.NN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the precipitates were filtered off
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Type
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CUSTOM
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Details
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The filtrate was evaporated
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Type
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DISSOLUTION
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Details
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the residue was dissolved in chloroform
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Type
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WASH
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Details
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The solution was washed with saturated aqueous sodium hydrogen carbonate and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
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NCC1=CC(=NC=C1)C1=CC(=C(C(=C1)OC)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |